molecular formula C9H7BrO B171834 5-Bromo-7-methylbenzofuran CAS No. 170681-91-1

5-Bromo-7-methylbenzofuran

Katalognummer B171834
CAS-Nummer: 170681-91-1
Molekulargewicht: 211.05 g/mol
InChI-Schlüssel: FYSCPARNNVMYGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO . It has an average mass of 211.055 Da and a monoisotopic mass of 209.968018 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-methylbenzofuran consists of a benzofuran core with a bromine atom at the 5th position and a methyl group at the 7th position . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 255.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .


Physical And Chemical Properties Analysis

5-Bromo-7-methylbenzofuran has several notable physical and chemical properties. It has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 108.5±21.8 °C . The compound has a molar refractivity of 48.9±0.3 cm3, and it does not have any freely rotating bonds . It has an ACD/LogP of 3.90 and an ACD/LogD (pH 7.4) of 3.74 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

5-Bromo-7-methylbenzofuran derivatives have been extensively studied for their antimicrobial properties. A study by Abdel‐Aziz, Mekawey, and Dawood (2009) demonstrated the synthesis of novel 2-substituted-3-methylbenzofuran derivatives and evaluated their effectiveness against various fungal and bacterial species. Similarly, Siddiqui (2013) explored the use of halogenated 2,4-Dioxobutanoate derivatives in synthesizing nitrogenous heterocycles, showing their potential antimicrobial activities. These studies indicate the compound's relevance in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009); (Siddiqui, 2013).

Chemical Synthesis and Characterization

The compound is also a key intermediate in various chemical syntheses. Sanjeeva et al. (2021) described the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid, showcasing its utility in preparing novel 1H-1,2,3-triazoles. This highlights the versatility of 5-Bromo-7-methylbenzofuran in organic synthesis and the creation of new chemical entities (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Optical Properties and Molecular Rearrangement Studies

5-Bromo-7-methylbenzofuran derivatives have also been studied for their optical properties and molecular rearrangement. Jiang et al. (2012) synthesized novel oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, examining their UV-vis absorption and fluorescence characteristics. These findings contribute to our understanding of the optical behavior of benzofuran derivatives and their potential applications in materials science (Jiang, Liu, Lv, & Zhao, 2012).

Eigenschaften

IUPAC Name

5-bromo-7-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSCPARNNVMYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene (5 g) in toluene (5 ml) was added to a mixture of polyphosphoric acid (2 g) and toluene (20 ml) at reflux, and the resulting dark mixture heated at reflux for 4 h. The solvent was decanted from the cooled mixture which was washed with further toluene (2×20 ml). The residue was dissolved in 2N sodium carbonate (20 ml) and was extracted with dichloromethane (3×20 ml). The combined, dried (MgSO4) organics were evaporated in vacuo and the dark residue purified by Kugelrohr distillation (8 mbar, 150°) to give a mixture of starting material and product as a colorless oil (4.1 g). The mixture was purified by FCC eluting with dichloromethane-hexane (1:3) to give the title compound as an oil (1.33 g).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
4.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Polyphosphoric acid (2.0 g) was added to a solution of 4-bromo-1-[(2,2-dimethyloxyethyl)oxy]-2-methylbenzene (6.24 g) in toluene (100 ml) and the resulting mixture was warmed to reflux for 4 hours. The reaction mixture was cooled to room temperature and the supernatant organic layer decanted off. The black residue was basified with 2N aqueous Na2CO3 and extracted with ethyl acetate (100 ml). The organic layers were combined, washed with brine (2×100 ml), dried over MgSO4, ifitered, and the solvent removed under reduced pressure. Purification by MPLC (2% ethyl acetatein-hexane) gave 5-bromo-7-methyl-benzofaran as a colourless oil (2.77 g). 1H NMR (360 MHz,CDCl3)δ2.48 (3H, s), 6.68 (1H, d, J=3.6 Hz), 7.13 (1H, s), 7.53 (1H, s), 7.60 (1H, d, J=3.6 Hz).
[Compound]
Name
Polyphosphoric acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-methylbenzofuran
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-methylbenzofuran
Reactant of Route 3
5-Bromo-7-methylbenzofuran
Reactant of Route 4
5-Bromo-7-methylbenzofuran
Reactant of Route 5
5-Bromo-7-methylbenzofuran
Reactant of Route 6
5-Bromo-7-methylbenzofuran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.